Divinylacetylene fundamental properties and reactivity
Divinylacetylene fundamental properties and reactivity
An In-depth Technical Guide to Divinylacetylene: Fundamental Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divinylacetylene (DVA), systematically named hexa-1,5-dien-3-yne, is a highly unsaturated C6 hydrocarbon featuring two vinyl groups and one acetylene (B1199291) group. Its unique conjugated structure, CH₂=CH−C≡C−CH=CH₂, makes it a molecule of significant interest due to its high reactivity and potential as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the fundamental chemical and physical properties of divinylacetylene, its diverse reactivity—including polymerization, addition reactions, and hydrogenation—and detailed experimental protocols for its synthesis and key transformations. Associated reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.
Fundamental Properties
Divinylacetylene is a highly reactive organic compound known for the presence of multiple unsaturated bonds, which makes it a valuable intermediate in organic synthesis.[1] Its core properties are summarized below.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | hexa-1,5-dien-3-yne | [2][3] |
| Synonyms | 1,5-Hexadien-3-yne, DVA | [3] |
| CAS Number | 821-08-9 | [2] |
| Molecular Formula | C₆H₆ | [2][3] |
| Molecular Weight | 78.11 g/mol | [2] |
| Boiling Point | 85.0 °C | [1] |
| Melting Point | -88.0 °C | [1] |
| Appearance | Yellowish oil | [1] |
| XLogP3 | 2.2 | [1] |
Reactivity and Core Reaction Mechanisms
The high degree of unsaturation in divinylacetylene governs its reactivity, making it susceptible to a variety of chemical transformations. It is classified as a highly hazardous material, with a flammability rating of 3 (can be ignited under almost all ambient temperature conditions) and a reactivity rating of 4 (capable of detonation or explosive decomposition at normal temperatures and pressures).[2]
Polymerization
Divinylacetylene is highly prone to polymerization, which can proceed via different mechanisms depending on the conditions.
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In the presence of air (oxygen): It readily homopolymerizes at ambient temperatures, forming a soft, transparent, oxygen-containing jelly that is dangerously explosive.[1] Over time, this can harden into brittle thermoset resins.[1]
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Thermal Polymerization: In the absence of air, heating divinylacetylene (e.g., at 80°C) leads to a different type of polymer, typically a yellow, viscous oil that can dry to form hard, chemically resistant films.[1] If the reaction proceeds too far, the mixture can set into a gel.[1]
Addition Reactions
The double and triple bonds of divinylacetylene are active sites for the addition of various reagents.
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Hydrogenation: Divinylacetylene can be catalytically hydrogenated using catalysts such as nickel or palladium.[2] The reaction is selective and typically stops after the addition of three moles of H₂, producing n-hexene-3 as the major product without proceeding to full saturation to hexane.[2]
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Addition of Thiols and Amines: Thiophenols and amines can add to the unsaturated bonds of divinylacetylene. For instance, thiocresol has been shown to add at the 1- and 2-positions.[2] Amines can also add to the terminal carbon atoms.[2]
Cycloaddition Reactions
While specific, high-yield examples of divinylacetylene participating in cycloaddition reactions are not extensively detailed in the surveyed literature, its structure suggests potential involvement in such transformations. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene reacting with a dienophile (an alkene or alkyne).[4][5]
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As a Dienophile: The acetylenic bond in divinylacetylene could potentially act as a dienophile, reacting with a conjugated diene. This reactivity is generally enhanced when the dienophile contains electron-withdrawing groups.[4]
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As a Diene: The conjugated enyne system could theoretically act as the 4π-electron component, though this is less common for acyclic enynes compared to cyclic dienes.[4]
A related isomer, hexa-1,3-dien-5-yne, is known to undergo thermal cycloisomerization to form an allenic cyclohexa-1,2,4-triene (isobenzene), which then rearranges to benzene.[6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key reactions of divinylacetylene.
Synthesis via Acetylene Trimerization (Nieuwland Process)
This protocol is based on the continuous bubble-column process for the trimerization of acetylene.[1]
Materials:
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Acetylene gas
-
Catalyst solution: Aqueous solution of cuprous chloride (CuCl) and ammonium (B1175870) chloride (NH₄Cl)
-
Hydrochloric acid (for catalyst stabilization)
-
Nitrogen gas (for inerting)
-
Bubble-column reactor equipped with gas inlet, outlet, heating/cooling system, and acid dosing port
Procedure:
-
Catalyst Preparation: Prepare the aqueous catalyst solution containing cuprous chloride and ammonium chloride.
-
Reactor Setup: Charge the bubble-column reactor with the catalyst solution.
-
Inerting: Purge the reactor system thoroughly with nitrogen gas to remove all oxygen.
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Heating: Heat the catalyst solution to the reaction temperature, typically between 60-80°C.
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Reaction Initiation: Discontinue the nitrogen flow and introduce a continuous stream of acetylene gas through the sparger at the base of the reactor. A typical space velocity is around 200 m³ of acetylene per m³ of catalyst solution per hour.[1]
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Catalyst Maintenance: Throughout the reaction, maintain the catalyst activity by periodically or continuously dosing with hydrochloric acid to stabilize the copper(I) species.[1]
-
Product Collection: The gaseous effluent from the reactor, containing unreacted acetylene and product vapors (vinylacetylene and divinylacetylene), is passed through a cooling and separation system to condense the products.
-
Purification: The crude liquid product is purified by fractional distillation to separate divinylacetylene from other oligomers and byproducts.
Catalytic Hydrogenation to n-Hexene-3
This protocol is adapted from a patented process for the selective hydrogenation of divinylacetylene.[2]
Materials:
-
Divinylacetylene
-
Active Nickel catalyst (preferably on a kieselguhr support)
-
Hydrogen gas
-
High-pressure autoclave with stirring and temperature/pressure controls
-
Solvent (optional, e.g., acetone, ethanol, benzene)
Procedure:
-
Reactor Charging: In a high-pressure autoclave, place the divinylacetylene and the active nickel catalyst. If a solvent is used, add it at this stage.
-
Sealing and Purging: Seal the autoclave and purge several times with hydrogen gas to remove air.
-
Pressurization: Pressurize the autoclave with hydrogen to the desired reaction pressure.
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Heating and Agitation: Begin vigorous agitation and heat the autoclave to the target temperature (e.g., starting at 35-40°C and raising to ~85°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when approximately three moles of hydrogen have been consumed per mole of divinylacetylene. The reaction rate will slow considerably at this point.
-
Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Product Isolation: Open the autoclave and filter the reaction mixture to remove the nickel catalyst.
-
Purification: Distill the filtrate to remove any polymeric byproducts and isolate the purified n-hexene-3. An 80-85% yield can be obtained.[2]
References
- 1. 501-65-5 CAS MSDS (Diphenylacetylene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Buy Divinylacetylene | 821-08-9 [smolecule.com]
- 3. Divinylacetylene | C6H6 | CID 61222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vinylacetylene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Radical thiol-yne chemistry on diphenylacetylene: selective and quantitative addition enabling the synthesis of hyperbranched poly(vinyl sulfide)s - PubMed [pubmed.ncbi.nlm.nih.gov]
